molecular formula C14H19N4O3+ B10760140 2,4-Diamino-5-(3,4,5-trimethoxy-benzyl)-pyrimidin-1-ium

2,4-Diamino-5-(3,4,5-trimethoxy-benzyl)-pyrimidin-1-ium

Cat. No.: B10760140
M. Wt: 291.33 g/mol
InChI Key: IEDVJHCEMCRBQM-UHFFFAOYSA-O
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Description

2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium is a synthetic organic compound known for its significant antibacterial properties It is structurally characterized by a pyrimidine ring substituted with amino groups at positions 2 and 4, and a benzyl group substituted with methoxy groups at positions 3, 4, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium methoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and benzyl derivatives, which can have different biological activities and properties.

Scientific Research Applications

2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium has a wide range of scientific research applications:

Mechanism of Action

The antibacterial activity of 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium is primarily due to its ability to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of bacterial DNA replication and cell division . The compound binds to the active site of the enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate.

Comparison with Similar Compounds

2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium is similar to other pyrimidine-based antibacterial agents, such as trimethoprim. its unique substitution pattern with methoxy groups at positions 3, 4, and 5 of the benzyl ring gives it distinct properties and potentially different biological activities . Other similar compounds include:

By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C14H19N4O3+

Molecular Weight

291.33 g/mol

IUPAC Name

5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-1-ium-2,4-diamine

InChI

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/p+1

InChI Key

IEDVJHCEMCRBQM-UHFFFAOYSA-O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=C[NH+]=C(N=C2N)N

Origin of Product

United States

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